molecular formula C7H12F2O2 B6428094 Methyl 4,4-difluoro-2,2-dimethylbutanoate CAS No. 2097962-31-5

Methyl 4,4-difluoro-2,2-dimethylbutanoate

Cat. No.: B6428094
CAS No.: 2097962-31-5
M. Wt: 166.17 g/mol
InChI Key: ARXMSAXZOSZCNT-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoro-2,2-dimethylbutanoate is an organic compound with the molecular formula C7H12F2O2 It is a derivative of butanoic acid, where the hydrogen atoms at the 4th position are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,4-difluoro-2,2-dimethylbutanoate typically involves the fluorination of a suitable precursor. One common method is the reaction of 4,4-difluoro-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of fluorinating agents, such as diethylaminosulfur trifluoride, can also be employed to introduce the fluorine atoms efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-difluoro-2,2-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 4,4-difluoro-2,2-dimethylbutanoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in 4,4-difluoro-2,2-dimethylbutanol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.

Major Products:

    Oxidation: 4,4-difluoro-2,2-dimethylbutanoic acid.

    Reduction: 4,4-difluoro-2,2-dimethylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4-difluoro-2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4,4-difluoro-2,2-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also influence the compound’s metabolic stability, making it less susceptible to enzymatic degradation.

Comparison with Similar Compounds

  • Methyl 2,4-difluorobenzoate
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Comparison: Methyl 4,4-difluoro-2,2-dimethylbutanoate is unique due to its specific substitution pattern and ester functionality. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in pharmaceuticals and agrochemicals. The presence of two fluorine atoms at the 4th position provides unique electronic properties that can be exploited in various chemical reactions.

Properties

IUPAC Name

methyl 4,4-difluoro-2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-7(2,4-5(8)9)6(10)11-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXMSAXZOSZCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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